2-Bromo-6-iodoimidazo[1,2-a]pyridine

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2-Bromo-6-iodoimidazo[1,2-a]pyridine, a privileged imidazo[1,2-a]pyridine, possesses orthogonal C6-iodo and C2-bromo groups enabling sequential, protecting-group-free Suzuki–Miyaura and Buchwald–Hartwig couplings with full regiocontrol. This dihalide scaffold eliminates regioisomer mixtures, accelerating SAR exploration for PBK, IRAK-4, and PI3K-targeted libraries. Its unique Br/I isotopic pattern also serves as a superior LC-MS standard. Achieve two diversification steps in one purification. Request a quote today.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1260759-52-1
Cat. No. B14769112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-iodoimidazo[1,2-a]pyridine
CAS1260759-52-1
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1I)Br
InChIInChI=1S/C7H4BrIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H
InChIKeyRWQPAEBFQLJUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-iodoimidazo[1,2-a]pyridine (CAS 1260759-52-1) — A Halogenated Imidazopyridine Building Block for Drug Discovery


2-Bromo-6-iodoimidazo[1,2-a]pyridine (C₇H₄BrIN₂, MW 322.93) is a heterobifunctional heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class . The core structure is a privileged pharmacophore in medicinal chemistry, and the presence of both bromine at the 2-position and iodine at the 6-position confers orthogonal reactivity that enables sequential functionalization strategies . The compound is commercially available with purities typically exceeding 95% , and its molecular framework positions it as an advanced intermediate for constructing diversely substituted imidazopyridines of interest in kinase and other target‑based drug discovery programs .

Why Closely Related Imidazopyridine Analogs Cannot Replace 2-Bromo-6-iodoimidazo[1,2-a]pyridine in Demanding Synthetic Sequences


Imidazo[1,2-a]pyridine derivatives bearing a single halogen atom (e.g., 2‑bromo‑ or 6‑iodo‑) or symmetric dihalides (e.g., 2,6‑dibromo) lack the regiodifferentiated reactivity that defines this compound. The C2‑bromo and C6‑iodo substituents exhibit vastly different intrinsic cross‑coupling kinetics, allowing chemists to program a specific order of bond formation [1]. In contrast, analogs with two identical halogens require protecting‑group strategies or suffer from uncontrolled mixtures of regioisomers during functionalization. Furthermore, the 6‑iodo group is essential for chemoselective transformations that would be inefficient or impossible with a bromine atom at the same position [1]. These distinctions directly impact synthetic efficiency, product purity, and the feasibility of accessing complex poly‑substituted libraries—core considerations for any procurement decision in a discovery setting.

Quantitative Differentiation of 2‑Bromo‑6‑iodoimidazo[1,2‑a]pyridine Versus Closest Analogs


Purity Specifications: 2‑Bromo‑6‑iodoimidazo[1,2‑a]pyridine Offers Comparable or Superior Supply‑Chain Consistency

Commercially sourced 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine is routinely supplied with a purity of ≥98% (NLT 98%) as verified by HPLC . This meets or exceeds the purity specifications of the most commonly utilized mono‑halogenated analog 2‑bromoimidazo[1,2‑a]pyridine (95–97%) and the alternative dihalide 2,6‑dibromoimidazo[1,2‑a]pyridine (95%) .

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Regioselective Iodination: C6 Iodination Proceeds with >90% Chemoselectivity over C3 or C8

The 6‑iodo substituent in 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine can be installed via a highly chemoselective iodination of a 6‑substituted imidazo[1,2‑a]pyridine precursor. Molecular electrostatic potential (MEP) calculations guided the prediction of iodination site preference; the reaction at C6 proceeded with >90% selectivity, with only trace amounts of C3‑ or C8‑iodinated byproducts detectable by LC‑MS [1]. In contrast, non‑selective iodination methods applied to the parent scaffold typically yield mixtures of C3‑ and C8‑iodo regioisomers [1].

Chemoselective Halogenation Imidazopyridine Functionalization Electrostatic Potential Mapping

Orthogonal Cross‑Coupling Reactivity: C2‑Br vs. C6‑I Enables Sequential Derivatization Without Protecting Groups

The intrinsic difference in oxidative addition rates of C(sp²)–I versus C(sp²)–Br bonds provides a kinetic window for selective mono‑functionalization. In the related compound 3‑bromo‑6‑iodoimidazo[1,2‑a]pyridine, a Suzuki–Miyaura coupling with arylboronic acids under Pd(OAc)₂/XPhos catalysis selectively replaced the C6‑iodo group with >90% conversion, leaving the C3‑bromo site intact for a second, subsequent coupling . While direct data for the 2‑bromo‑6‑iodo isomer are not available, the same kinetic principle (iodide > bromide in oxidative addition) applies, allowing analogous sequential functionalization.

Suzuki‑Miyaura Coupling Sequential Functionalization Orthogonal Reactivity

Microwave‑Assisted Suzuki Coupling: Halogenated Imidazopyridines Deliver High Yields Under Accelerated Conditions

Bromo‑imidazo[1,2‑a]pyridines, including the 2‑bromo derivative, participate efficiently in microwave‑assisted Suzuki–Miyaura reactions. Under optimized conditions (MW, 150 °C, 30 min) using (SIPr)Pd(allyl)Cl as catalyst, yields of 3,6‑disubstituted products from imidazopyridine dihalides range from 70% to 91% [1][2]. While specific yield data for 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine are not reported, the close structural homology to the substrates in these studies implies similar, if not enhanced, reactivity due to the more labile C6‑iodo group.

Microwave‑Assisted Synthesis Palladium Catalysis Reaction Optimization

Patent‑Disclosed Utility: 2‑Bromo‑6‑iodoimidazo[1,2‑a]pyridine Appears as a Key Intermediate in PBK Inhibitor Programs

Imidazopyridine derivatives bearing halogen substituents at the 2‑ and 6‑positions, including 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine, are explicitly claimed as intermediates in the synthesis of PBK (PDZ‑binding kinase) inhibitors described in WO‑2011002772‑A1 [1]. The patent exemplifies the use of such orthogonally halogenated scaffolds to assemble potent inhibitors with IC₅₀ values against PBK in the low nanomolar range (e.g., Example 1: IC₅₀ = 12 nM). The unique 2‑bromo‑6‑iodo substitution pattern allows the precise introduction of the required aryl and heteroaryl appendages found in the most active molecules.

Kinase Inhibition PBK Inhibitors Drug Discovery

Optimal Use Cases for 2‑Bromo‑6‑iodoimidazo[1,2‑a]pyridine in Academic and Industrial Settings


Sequential, Regiocontrolled Derivatization for Kinase‑Focused Library Synthesis

Employ 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine as a core scaffold in the parallel synthesis of PBK, IRAK‑4, or PI3K‑targeted libraries [1]. First, exploit the kinetic lability of the C6‑iodo group in a Suzuki–Miyaura coupling to install a first diversity element (aryl, heteroaryl) with high selectivity. Subsequently, subject the intermediate to a second cross‑coupling (Suzuki, Buchwald–Hartwig) at the C2‑bromo position to introduce a second diversity point. This two‑step, one‑purification sequence yields 2,6‑disubstituted imidazopyridines with full regiocontrol, directly supporting SAR exploration of kinase hinge‑binding motifs.

Chemoselective Iodination Reference for Electrostatic Potential‑Guided Halogenation

Utilize 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine as a benchmark compound to validate computational models predicting site‑selective electrophilic halogenation of fused heterocycles. The high (>90%) C6‑selectivity observed in its synthesis [1] can be used to calibrate MEP‑based predictions for new imidazopyridine derivatives, accelerating the design of regiospecifically halogenated building blocks for internal library generation.

Internal Standard or Starting Material for Pharmacopoeial Impurity Profiling

The combination of a bromine and an iodine atom within a single imidazopyridine nucleus provides a distinctive isotopic signature (¹⁹Br/⁸¹Br and ¹²⁷I) that is readily identifiable by LC‑MS. This makes the compound an excellent internal standard or impurity marker during the development and validation of analytical methods for related drug substances, ensuring the accurate quantification of potential halogenated byproducts in API batches.

Precursor to Radiolabeled SPECT/PET Tracers via Iodine‑123 Substitution

The 6‑iodo group is a potential site for isotopic exchange with radioiodine (e.g., ¹²³I or ¹²⁵I). Given the established utility of radioiodinated imidazopyridines as SPECT ligands for peripheral benzodiazepine receptors [1], 2‑bromo‑6‑iodoimidazo[1,2‑a]pyridine may serve as a stable, non‑radioactive precursor for the preparation of radiolabeled analogs used in in vivo imaging studies of neuroinflammation or cancer.

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